2-Chloro-4-iodo-5-methyl-1,3-oxazole
Description
2-Chloro-4-iodo-5-methyl-1,3-oxazole (C₄H₃ClINO) is a halogenated oxazole derivative characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The substitution pattern includes chlorine at position 2, iodine at position 4, and a methyl group at position 3. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the halogen atoms, which influence reactivity, stability, and biological activity. The methyl group at position 5 further modulates steric bulk and electronic properties, making this compound a versatile scaffold for drug discovery.
Properties
Molecular Formula |
C4H3ClINO |
|---|---|
Molecular Weight |
243.43 g/mol |
IUPAC Name |
2-chloro-4-iodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H3ClINO/c1-2-3(6)7-4(5)8-2/h1H3 |
InChI Key |
PZAHYHQMAYORFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-methyl-1,3-oxazole typically involves the halogenation of a precursor oxazole compound. One common method is the palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method allows for the regiocontrolled introduction of halogen substituents under mild conditions.
Industrial Production Methods
Industrial production of 2-Chloro-4-iodo-5-methyl-1,3-oxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions can introduce additional aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-iodo-5-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-iodo-5-methyl-1,3-oxazole exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
a. 4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole (C₁₁H₉Cl₂NO)
- Substituents : Chlorine at position 2 (on the phenyl ring) and a chloromethyl group at position 3.
- Key Differences : The absence of iodine reduces polarizability compared to the target compound. The chloromethyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
b. 5-(4-Bromophenyl)-1,3-oxazole Derivatives
- Substituents : Bromine at the para position of the phenyl ring.
- Key Differences : Bromine offers intermediate polarizability between chlorine and iodine. Derivatives like OXL-1 to OXL-6 were studied as aromatase inhibitors, showing selective cytotoxicity against cancer cells .
- Biological Activity : Bromine enhances binding to hydrophobic enzyme pockets, as demonstrated in docking studies for aromatase inhibition .
c. 2-Amino-1,3-oxazole (BMS-337197)
- Substituents: Amino group at position 2.
- Key Differences: The amino group enables hydrogen bonding, critical for inhibiting inosine monophosphate dehydrogenase (IMPDH). This contrasts with the halogenated target compound, which relies on halogen bonding .
Physical and Chemical Properties
- IR/NMR Data :
- Thermal Stability : Iodine’s large atomic radius may reduce thermal stability compared to brominated analogs .
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